Cas no 1350468-72-2 (Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate)

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate structure
1350468-72-2 structure
商品名:Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate
CAS番号:1350468-72-2
MF:C12H15NO2
メガワット:205.253003358841
CID:4591758
PubChem ID:68212848

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate
    • 8-Quinolinecarboxylicacid,5,6,7,8-tetrahydro-,ethylester
    • (+/-)-Ethyl 5,6,7,8-Tetrahydroquinoline-8-carboxylate
    • Z1889709959
    • Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate
    • インチ: 1S/C12H15NO2/c1-2-15-12(14)10-7-3-5-9-6-4-8-13-11(9)10/h4,6,8,10H,2-3,5,7H2,1H3
    • InChIKey: KVJMXJLRPIIKAJ-UHFFFAOYSA-N
    • ほほえんだ: O(CC)C(C1C2C(=CC=CN=2)CCC1)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 230
  • トポロジー分子極性表面積: 39.2
  • 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

  • 密度みつど: 1.1±0.1 g/cm3
  • ふってん: 317.3±30.0 °C at 760 mmHg
  • フラッシュポイント: 145.7±24.6 °C
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate セキュリティ情報

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-181054-0.25g
ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate
1350468-72-2 95%
0.25g
$383.0 2023-11-13
Enamine
EN300-181054-10.0g
ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate
1350468-72-2 95%
10g
$3315.0 2023-06-02
Enamine
EN300-181054-0.05g
ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate
1350468-72-2 95%
0.05g
$179.0 2023-11-13
TRC
B438400-50mg
ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate
1350468-72-2
50mg
$ 185.00 2022-06-07
1PlusChem
1P01BERW-50mg
Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate
1350468-72-2 95%
50mg
$234.00 2025-03-19
A2B Chem LLC
AW11180-2.5g
ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate
1350468-72-2 95%
2.5g
$1624.00 2024-04-20
1PlusChem
1P01BERW-500mg
Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate
1350468-72-2 95%
500mg
$703.00 2025-03-19
Aaron
AR01BF08-1g
Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate
1350468-72-2 95%
1g
$1084.00 2025-02-09
Aaron
AR01BF08-250mg
Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate
1350468-72-2 95%
250mg
$552.00 2025-02-09
1PlusChem
1P01BERW-250mg
Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate
1350468-72-2 95%
250mg
$461.00 2025-03-19

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate 関連文献

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylateに関する追加情報

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate (CAS No. 1350468-72-2): An Overview of Its Properties and Applications

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate (CAS No. 1350468-72-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate.

Chemical Structure and Properties

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate is characterized by its unique chemical structure, which consists of a tetrahydroquinoline ring system with an ethyl ester group attached to the carboxylic acid moiety at the 8-position. The molecular formula of this compound is C13H17NO2, and its molecular weight is approximately 219.27 g/mol. The presence of the tetrahydroquinoline ring confers several important properties to the molecule, including aromaticity and electron delocalization.

The compound exhibits good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), making it suitable for various chemical reactions and biological assays. Additionally, its ester functionality can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid derivative.

Synthesis Methods

The synthesis of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate has been extensively studied in the literature. One common approach involves the condensation of an appropriate amine with a β-keto ester followed by cyclization to form the tetrahydroquinoline ring. For example, the reaction between ethyl acetoacetate and aniline can be used to generate a precursor that can be further modified to obtain the desired compound.

Another method involves the use of palladium-catalyzed cross-coupling reactions to introduce the ethyl ester group onto the tetrahydroquinoline scaffold. This approach offers high regioselectivity and functional group tolerance, making it particularly useful for synthesizing complex derivatives.

Biological Activities

Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate has been investigated for its potential biological activities in various preclinical studies. One notable area of research is its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. These findings suggest that Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate may have therapeutic potential in treating inflammatory diseases.

In addition to its anti-inflammatory effects, Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate has also been studied for its neuroprotective properties. Research has demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage by scavenging free radicals and modulating signaling pathways involved in cell survival. These neuroprotective effects make it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Potential Applications in Drug Development

The diverse biological activities of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate have sparked interest in its potential applications in drug development. Ongoing research is focused on optimizing its pharmacological properties to enhance its efficacy and safety profile. For instance, efforts are being made to improve its bioavailability through prodrug strategies or by modifying its chemical structure to enhance permeability across biological membranes.

Clinical trials are currently underway to evaluate the safety and efficacy of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate-based therapies in various disease models. Preliminary results from these trials have shown promising outcomes, warranting further investigation into its therapeutic potential.

Conclusion

In summary, Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate (CAS No. 1350468-72-2) is a promising organic compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers several advantageous properties that make it suitable for various biological assays and therapeutic interventions. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.

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